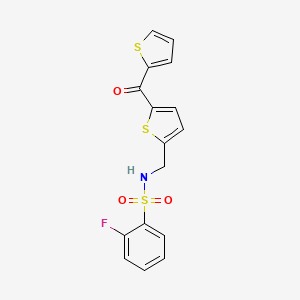

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a benzenesulfonamide group, and a thiophene moiety. Thiophene derivatives are known for their significant applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of such compounds often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds containing thiophene and sulfonamide moieties in developing antiviral agents. For instance, derivatives of thiophene have shown promising activity against various viruses, including the hepatitis C virus (HCV) and tobacco mosaic virus (TMV). The incorporation of the fluoro group and sulfonamide functionalities may enhance the bioactivity of such compounds by improving their interaction with viral targets or cellular receptors .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties. The specific compound under discussion has been evaluated for its effectiveness against several bacterial strains. Research indicates that modifications in the sulfonamide structure can significantly influence its antimicrobial efficacy. For example, compounds with electron-withdrawing groups, such as fluorine, have shown enhanced activity against resistant bacterial strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values reported as low as 10 µg/mL .

Cancer Research

The compound's structural features suggest potential utility in cancer therapeutics. Preliminary investigations into similar thiophene-based sulfonamides have indicated their ability to inhibit tumor cell growth selectively without affecting healthy cells. Such selectivity is crucial in cancer treatment to minimize side effects while maximizing therapeutic efficacy .

Materials Science Applications

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their favorable electronic properties. The incorporation of the benzenesulfonamide group may enhance charge transport properties, making this compound a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has demonstrated improved performance metrics when thiophene units are utilized in device architectures .

Agricultural Chemistry Applications

Pesticidal Activity

Compounds featuring thiophene structures have been explored for their pesticidal properties. The unique chemical characteristics of thiophenes allow them to act as effective agents against various agricultural pests and pathogens. The specific compound may exhibit similar properties, potentially serving as a novel pesticide or fungicide .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Efficacy/Properties |

|---|---|---|

| Medicinal Chemistry | Antiviral agents against HCV and TMV | Promising activity; IC50 values < 10 µM |

| Antimicrobial agents | Effective against S. aureus, MIC = 10 µg/mL | |

| Cancer therapeutics | Selective growth inhibition in tumor cells | |

| Materials Science | Organic electronics | Enhanced charge transport properties |

| Agricultural Chemistry | Pesticidal activity | Effective against agricultural pests |

Case Studies

-

Antiviral Compound Development

A study focused on synthesizing thiophene-based compounds revealed that modifications at the thiophene ring significantly impacted antiviral efficacy against HCV, suggesting that structural optimization can lead to more potent antiviral agents. -

Antibacterial Efficacy Assessment

A series of sulfonamide derivatives were evaluated for their antibacterial activity, demonstrating that the presence of electron-withdrawing groups like fluorine increased potency against resistant strains, highlighting the importance of structural features in drug design. -

Organic Electronics Performance

Research into thiophene-based materials for OLED applications showed that incorporating functional groups can improve device efficiency by enhancing charge mobility, indicating a pathway for developing high-performance organic electronic materials.

Mécanisme D'action

The mechanism of action of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

Tioconazole: Contains a thiophene nucleus and is used as an antifungal agent.

Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor.

Uniqueness

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a benzenesulfonamide group, which can enhance its biological activity and stability compared to other thiophene derivatives .

Activité Biologique

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide, with the CAS number 1421525-86-1, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The molecular formula of this compound is C17H12FNO2S2, with a molecular weight of 345.4 g/mol. The compound features a sulfonamide group and thiophene moieties, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring thiophene and sulfonamide groups. For instance, derivatives with similar structures have shown significant cytotoxicity against multiple cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5g | HepG2 | 3.86 |

| 4g | A549 | 7.55 |

| 4g | MCF-7 | 10.65 |

| 5g | HCT116 | 9.04 |

These compounds exhibited IC50 values comparable to established drugs like Sorafenib and Elotinib, indicating their potential as effective anticancer agents .

Neuroprotective Effects

In addition to its anticancer properties, compounds similar to this compound have been evaluated for neuroprotective effects against amyloid-beta (Aβ) induced cytotoxicity. Studies demonstrated that certain derivatives could significantly protect neuronal cells from Aβ-induced damage:

- Neuroprotection Assay : Compounds were tested on mouse hippocampal HT22 cells.

Structure-Activity Relationship (SAR)

The effectiveness of compounds like this compound can be attributed to their structural components:

- Thiophene Moieties : The presence of thiophene rings has been linked to enhanced biological activity due to their ability to participate in π-stacking interactions.

- Substituent Positioning : Variations in the positioning of functional groups on the aromatic rings significantly affect the compound's biological activity. For instance, methoxy groups at specific positions were found to inhibit Aβ aggregation while others promoted fibrillogenesis .

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

- Study on Aβ Aggregation : A series of benzofuran and benzothiophene derivatives were synthesized and tested for their ability to modulate Aβ aggregation. Some compounds exhibited a dual role—either promoting or inhibiting fibrillogenesis depending on their structural modifications .

- Anticancer Activity Assessment : In vitro studies demonstrated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis through cell cycle arrest mechanisms .

Propriétés

IUPAC Name |

2-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYVTWBDKXCJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.